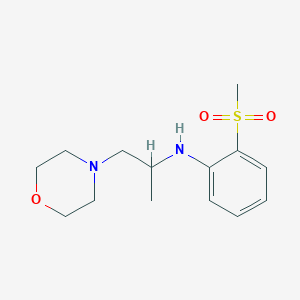
1-(Butylsulfonyl)pyrrolidine-2-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Butylsulfonyl)pyrrolidine-2-methanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of sulfonyl-containing compounds and has been found to exhibit promising results in various biological assays.
Mécanisme D'action
The exact mechanism of action of 1-(Butylsulfonyl)pyrrolidine-2-methanol is not fully understood. However, it has been suggested that the compound may exert its therapeutic effects by modulating the activity of ion channels and receptors in the central nervous system. It has also been proposed that the compound may act by inhibiting the production of pro-inflammatory cytokines and oxidative stress.
Biochemical and Physiological Effects
1-(Butylsulfonyl)pyrrolidine-2-methanol has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in animal models of inflammation. The compound has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, thereby reducing oxidative stress. In addition, 1-(Butylsulfonyl)pyrrolidine-2-methanol has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(Butylsulfonyl)pyrrolidine-2-methanol in lab experiments is its ability to exhibit multiple therapeutic properties. The compound has been found to possess anticonvulsant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of various neurological disorders. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the research on 1-(Butylsulfonyl)pyrrolidine-2-methanol. One of the main areas of focus is the investigation of its potential therapeutic properties in human clinical trials. The compound has shown promising results in animal models, and further studies are needed to determine its safety and efficacy in humans. Another future direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, the mechanism of action of 1-(Butylsulfonyl)pyrrolidine-2-methanol needs to be further elucidated to better understand its therapeutic potential. Finally, the compound's potential as a drug delivery system for other therapeutics should be explored.
Méthodes De Synthèse
The synthesis of 1-(Butylsulfonyl)pyrrolidine-2-methanol involves the reaction of pyrrolidine with butanesulfonyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of 1-(Butylsulfonyl)pyrrolidine, which is then reduced using sodium borohydride to obtain 1-(Butylsulfonyl)pyrrolidine-2-methanol. The purity of the compound can be improved by recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
1-(Butylsulfonyl)pyrrolidine-2-methanol has been extensively studied for its potential therapeutic properties. It has been found to exhibit anticonvulsant, anti-inflammatory, and antinociceptive properties in animal models. The compound has also been shown to possess neuroprotective effects and has been investigated for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
(1-butylsulfonylpyrrolidin-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3S/c1-2-3-7-14(12,13)10-6-4-5-9(10)8-11/h9,11H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYYWLHSMNKSFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCCC1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Butylsulfonylpyrrolidin-2-yl)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[Methyl(oxolan-2-ylmethyl)amino]ethoxy]benzoic acid](/img/structure/B7588071.png)
![2-[Ethyl(thiophen-2-ylmethyl)amino]propanoic acid](/img/structure/B7588085.png)
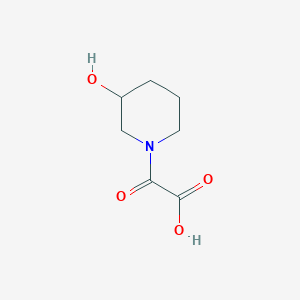
![4-[Methyl-(3-methylcyclohexyl)amino]-4-oxobutanoic acid](/img/structure/B7588100.png)
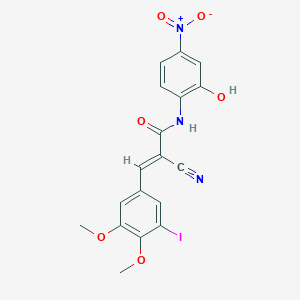
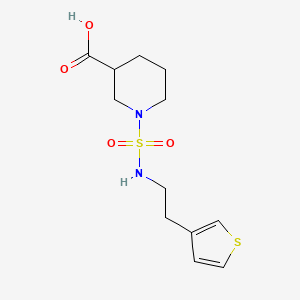
![N-[1-(3-chloro-4-fluorophenyl)ethyl]-1-thiophen-3-ylpropan-2-amine](/img/structure/B7588109.png)
![6-[(1-Amino-2-methyl-1-oxopropan-2-yl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7588114.png)
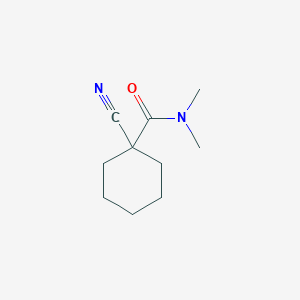
![2-[1-(2-Methylphenyl)ethylamino]propanoic acid](/img/structure/B7588137.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-1-benzothiophene-2-carboxamide](/img/structure/B7588141.png)
![Ethyl 6-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylate](/img/structure/B7588170.png)
